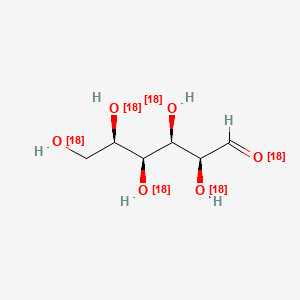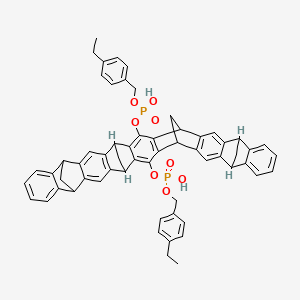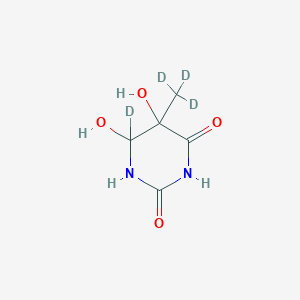
(3R,5R,6S)-Atogepant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R,6S)-Atogepant is a small molecule that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a calcitonin gene-related peptide (CGRP) receptor antagonist, primarily investigated for its efficacy in the prevention of migraine attacks. The compound’s unique stereochemistry, denoted by the (3R,5R,6S) configuration, plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,6S)-Atogepant involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry. For instance, a 250-mL, single-neck, round-bottomed flask equipped with a magnetic stirring bar is charged with a precursor compound and placed under vacuum for 3 hours. The flask is then purged with argon, and tetrahydrofuran (THF) is added via syringe. The reaction mixture is cooled to -78°C, and reagents such as allyl iodide and lithium bis(trimethylsilyl)amide are added dropwise .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps, such as flash chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R,6S)-Atogepant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs
Scientific Research Applications
Chemistry: Used as a model compound to study stereoselective reactions and chiral synthesis.
Biology: Investigated for its role in modulating CGRP receptors, which are implicated in various physiological processes.
Mechanism of Action
The mechanism of action of (3R,5R,6S)-Atogepant involves its binding to CGRP receptors, thereby inhibiting the activity of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. By blocking CGRP receptors, this compound prevents the cascade of events leading to migraine attacks. The molecular targets include the CGRP receptor complex, and the pathways involved are primarily related to pain signaling and vascular regulation .
Comparison with Similar Compounds
Similar Compounds
Erenumab: Another CGRP receptor antagonist used for migraine prevention.
Fremanezumab: A monoclonal antibody targeting CGRP for migraine treatment.
Galcanezumab: Similar to fremanezumab, it targets CGRP and is used for migraine prevention.
Uniqueness
(3R,5R,6S)-Atogepant stands out due to its small molecule structure, which allows for oral administration, unlike some of the monoclonal antibodies that require injection. Its unique stereochemistry also contributes to its high specificity and efficacy in targeting CGRP receptors, making it a promising candidate for migraine prevention .
Properties
Molecular Formula |
C29H23F6N5O3 |
|---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
(3S)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1 |
InChI Key |
QIVUCLWGARAQIO-FFIZURTESA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


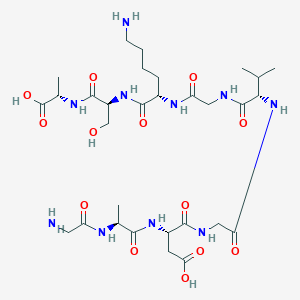


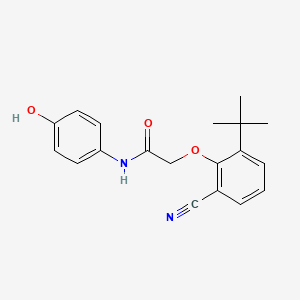

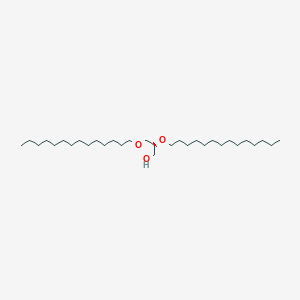
![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
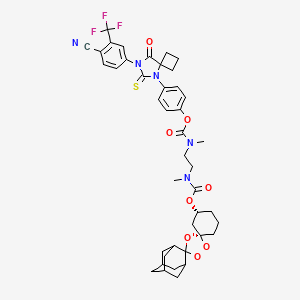
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)

